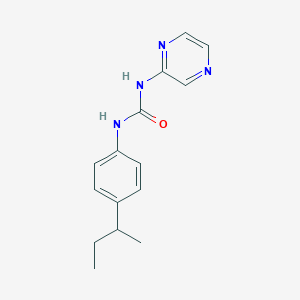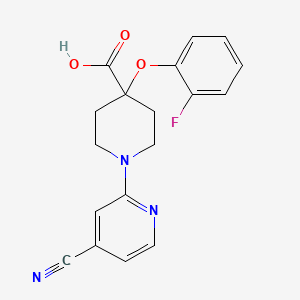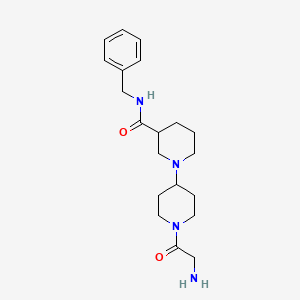
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea, also known as BU-224, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. BU-224 belongs to the class of pyrazinylurea compounds that have been found to modulate the activity of G protein-coupled receptors (GPCRs) in the brain.
Mecanismo De Acción
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea acts as a selective agonist of the KOR, which is a GPCR that is involved in the regulation of pain, mood, and addiction. By binding to the KOR, N-(4-sec-butylphenyl)-N'-2-pyrazinylurea can modulate the release of dopamine in the brain, which can have a significant impact on the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea has been found to have a range of biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of pain, and the reduction of anxiety and depression-like behaviors in animal models. N-(4-sec-butylphenyl)-N'-2-pyrazinylurea has also been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-sec-butylphenyl)-N'-2-pyrazinylurea in lab experiments is that it is a selective agonist of the KOR, which means that it can be used to study the specific effects of KOR activation. However, one limitation of using N-(4-sec-butylphenyl)-N'-2-pyrazinylurea is that it has not yet been extensively studied in humans, which means that its potential therapeutic applications may not be fully understood.
Direcciones Futuras
There are many potential future directions for research on N-(4-sec-butylphenyl)-N'-2-pyrazinylurea. One area of focus could be on the development of new analogs of N-(4-sec-butylphenyl)-N'-2-pyrazinylurea that have improved pharmacological properties. Another area of focus could be on the use of N-(4-sec-butylphenyl)-N'-2-pyrazinylurea in combination with other drugs to treat various diseases, such as addiction and depression. Additionally, further research could be conducted to better understand the physiological and biochemical effects of N-(4-sec-butylphenyl)-N'-2-pyrazinylurea in humans.
Métodos De Síntesis
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea can be synthesized using a multi-step process involving the coupling of 2-pyrazinecarboxylic acid with sec-butylamine, followed by the addition of a phenyl isocyanate group to form the final product.
Aplicaciones Científicas De Investigación
N-(4-sec-butylphenyl)-N'-2-pyrazinylurea has been found to have potential therapeutic applications in various diseases, including anxiety, depression, and addiction. It has been shown to modulate the activity of the kappa opioid receptor (KOR), which is involved in regulating the release of dopamine in the brain. N-(4-sec-butylphenyl)-N'-2-pyrazinylurea has also been studied for its potential use in treating pain, as it has been found to have analgesic effects in animal models.
Propiedades
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-11(2)12-4-6-13(7-5-12)18-15(20)19-14-10-16-8-9-17-14/h4-11H,3H2,1-2H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDNDYCJWUOKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824090 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(Butan-2-yl)phenyl]-3-pyrazin-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5293070.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-chlorobenzamide](/img/structure/B5293071.png)
![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5293086.png)
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5293098.png)

![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5293107.png)
![8-ethoxy-3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5293109.png)
![6-ethyl 1-methyl 7-amino-4-oxo-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarboxylate](/img/structure/B5293115.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B5293143.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5293151.png)
![6-[(4-benzyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B5293155.png)